molecular formula C26H26ClN3O4 B1663717 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide CAS No. 329196-48-7

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Cat. No.: B1663717
CAS No.: 329196-48-7
M. Wt: 480.0 g/mol
InChI Key: VQOJFGFKIVFMDH-UHFFFAOYSA-N
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Description

SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG; ) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). SANT-2 inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM).
Inhibitor of Sonic hedgehog (Shh) signaling;  antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOJFGFKIVFMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362255
Record name SANT-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329196-48-7
Record name SANT-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Customer
Q & A

Q1: How does SANT-2 interact with its target and what are the downstream effects?

A1: SANT-2 acts as an antagonist of the Hedgehog (HH) signaling pathway by binding to the Smoothened receptor (Smo). [, , ] While the exact binding site is not fully elucidated in these papers, evidence suggests an allosteric interaction distinct from the agonist binding site. [] By inhibiting Smo, SANT-2 prevents the downstream activation of Gli transcription factors, ultimately suppressing the expression of genes involved in cell growth, proliferation, and stem cell maintenance. [, ]

Q2: What is known about the structure-activity relationship (SAR) of SANT-2 and its analogs?

A2: While the provided research papers do not delve into detailed SAR studies for SANT-2, they highlight the importance of structural variations for Smo antagonist activity. For example, the study examining SANT-1 and SANT-2 demonstrates that despite their distinct structures, both act as allosteric inhibitors of Smo. [] This suggests that specific structural motifs within these molecules are crucial for their activity and that modifications could potentially modulate potency and selectivity. Further research exploring the SAR of SANT-2 analogs would be valuable. []

Q3: What in vitro and in vivo evidence supports the efficacy of SANT-2 as an HH pathway inhibitor?

A3: Research demonstrates the efficacy of SANT-2 in inhibiting HH pathway activation and downstream effects. In a cell-based β-lactamase reporter gene assay, SANT-2 effectively inhibited SAG-1.5-induced HH pathway activation. [] Furthermore, studies using colon cancer stem cells showed that SANT-2, similar to cyclopamine, significantly reduced cell adhesion, invasion, and migration, indicating its potential as a therapeutic agent for targeting metastatic colon cancer stem cells. [, ]

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